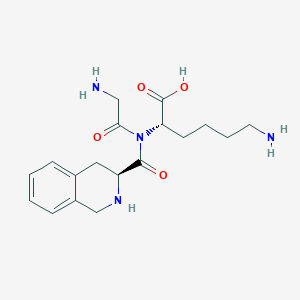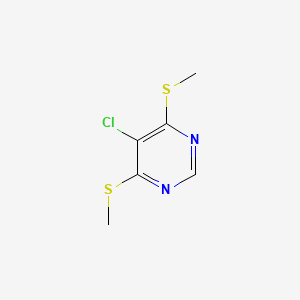
5-Chloro-4,6-bis(methylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4,6-bis(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine and two methylthio groups at positions 5, 4, and 6, respectively. It is widely used in various fields due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-bis(methylthio)pyrimidine typically involves the reaction of 5-chloro-4,6-dimethoxypyrimidine with methylthiolating agents. One common method is the reaction of 5-chloro-4,6-dimethoxypyrimidine with sodium methylthiolate in a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the substitution of methoxy groups with methylthio groups.
Industrial Production Methods
Industrial production of 5-Chloro-4,6-bis(methylthio)pyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
5-Chloro-4,6-bis(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
科学的研究の応用
5-Chloro-4,6-bis(methylthio)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-4,6-bis(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-Chloro-4,6-dimethoxypyrimidine: Similar structure but with methoxy groups instead of methylthio groups.
4,6-Dichloro-5-methylthiopyrimidine: Similar structure but with an additional chlorine atom.
4,6-Dimethylthio-5-chloropyrimidine: Similar structure but with different positions of substituents.
Uniqueness
5-Chloro-4,6-bis(methylthio)pyrimidine is unique due to the presence of both chlorine and two methylthio groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
6303-52-2 |
|---|---|
分子式 |
C6H7ClN2S2 |
分子量 |
206.7 g/mol |
IUPAC名 |
5-chloro-4,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 |
InChIキー |
AAKJIIQDCNPLKB-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=NC=N1)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
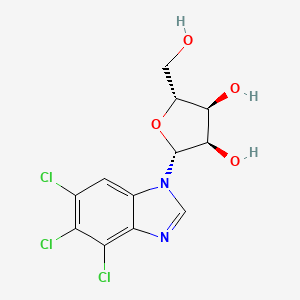

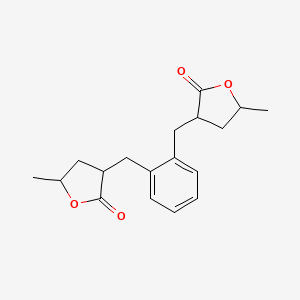
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)

![5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12918065.png)
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
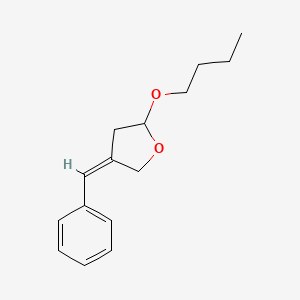
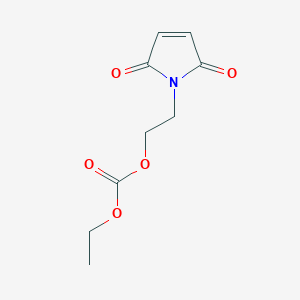
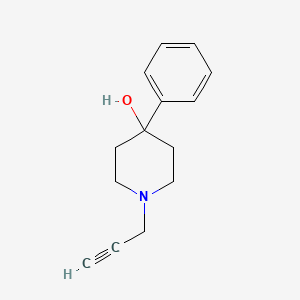
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
